molecular formula C6H16N2O2 B14287662 1,1-Bis(2-methoxyethyl)hydrazine CAS No. 114478-07-8

1,1-Bis(2-methoxyethyl)hydrazine

Cat. No.: B14287662
CAS No.: 114478-07-8
M. Wt: 148.20 g/mol
InChI Key: DUFISDYXQOAXKO-UHFFFAOYSA-N
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Description

1,1-Bis(2-methoxyethyl)hydrazine is a substituted hydrazine derivative featuring two 2-methoxyethyl groups attached to a central hydrazine core. Hydrazines are characterized by a N–N single bond and are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and versatility.

Properties

IUPAC Name

1,1-bis(2-methoxyethyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c1-9-5-3-8(7)4-6-10-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFISDYXQOAXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340915
Record name 1,1-Bis(2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114478-07-8
Record name 1,1-Bis(2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(2-methoxyethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a catalyst and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

1,1-Bis(2-methoxyethyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-methoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Key Observations :

  • Substituent Effects: The target compound’s aliphatic 2-methoxyethyl groups contrast with aromatic substituents in analogs like and . Aliphatic groups generally increase solubility in non-polar solvents, whereas aromatic systems enhance conjugation and stability .
  • Synthetic Routes: Most hydrazines are synthesized via condensation reactions between hydrazine and carbonyl compounds (aldehydes/ketones). For example, uses 2-methoxyacetophenone, while employs brominated benzaldehydes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Stability Crystallinity
1,1-Bis(2-methoxyethyl)hydrazine High in polar solvents (inferred) Moderate (aliphatic chain) Likely amorphous
(1E,2E)-1,2-Bis[1-(2-methoxyphenyl)ethylidene]hydrazine Low in water, soluble in acetone High (conjugated system) Crystalline (X-ray confirmed)
(1E,2E)-1,2-Bis(3-nitrobenzylidene)hydrazine Insoluble in water Moderate (nitro groups) Crystalline

Key Observations :

  • Solubility : The target compound’s methoxyethyl groups likely improve solubility in polar solvents compared to nitro- or bromo-substituted analogs .
  • Crystallinity : Aromatic hydrazines (e.g., ) often form stable crystals due to planar conjugation, whereas aliphatic derivatives like the target compound may exhibit lower crystallinity.

Key Observations :

  • Antimicrobial Activity: Aromatic hydrazines like exhibit pronounced antimicrobial properties, likely due to electron-withdrawing substituents enhancing reactivity.
  • Toxicity Profile : Simple aliphatic hydrazines (e.g., 1,1-DAH ) are generally less toxic than nitro- or bromo-substituted analogs but still require careful handling .

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